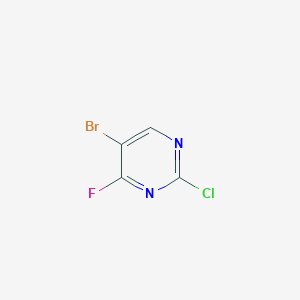
5-bromo-2-chloro-4-fluoropyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-2-chloro-4-fluoropyrimidine: is a heterocyclic compound with the molecular formula C4HBrClFN2 and a molecular weight of 211.42 g/mol . This compound is part of the pyrimidine family, which is characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 3. The presence of bromine, chlorine, and fluorine atoms in the pyrimidine ring makes this compound highly reactive and useful in various chemical syntheses and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-bromo-2-chloro-4-fluoropyrimidine can be achieved through several methods. One common approach involves the bromination of 2-hydroxypyrimidine followed by chlorination and fluorination steps. The process typically includes:
Bromination: Reacting 2-hydroxypyrimidine with bromine at low temperatures (below 5°C) to form 2-hydroxy-5-bromopyrimidine.
Chlorination: Treating 2-hydroxy-5-bromopyrimidine with phosphorus oxychloride (POCl3) and triethylamine at controlled temperatures for several hours.
Fluorination: Reacting the chlorinated intermediate with a fluorinating agent, followed by purification steps such as recrystallization and chromatography to obtain the final product.
Industrial Production Methods: Industrial-scale production of this compound follows similar synthetic routes but often involves optimization for higher yields and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions: 5-Bromo-2-chloro-4-fluoropyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine, chlorine, and fluorine) can be substituted with other functional groups using nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds with aryl or vinyl groups.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium alkoxides, amines, and thiols can be used under basic conditions to replace halogen atoms.
Suzuki–Miyaura Coupling: Palladium catalysts and organoboron reagents are commonly used under mild conditions to achieve coupling reactions.
Major Products:
- Substituted pyrimidines with various functional groups depending on the reagents used.
- Biaryl compounds formed through coupling reactions.
Aplicaciones Científicas De Investigación
5-Bromo-2-chloro-4-fluoropyrimidine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds and pharmaceuticals.
Biology: Employed in the development of biologically active molecules and as a precursor in the synthesis of nucleoside analogs.
Medicine: Investigated for its potential use in drug discovery and development, particularly in the design of anticancer and antiviral agents.
Industry: Utilized in the production of agrochemicals and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 5-bromo-2-chloro-4-fluoropyrimidine depends on its specific application. In general, the compound can interact with various molecular targets, such as enzymes and receptors, through its halogen atoms and pyrimidine ring. These interactions can modulate biological pathways and processes, leading to desired therapeutic effects. For example, in drug design, the compound may inhibit specific enzymes involved in disease progression .
Comparación Con Compuestos Similares
- 5-Bromo-2-chloro-4-fluorophenol
- 2-Bromo-5-fluoropyridine
- 2,4-Dichloro-5-fluoropyrimidine
Comparison:
- 5-Bromo-2-chloro-4-fluoropyrimidine is unique due to the presence of three different halogen atoms, which provides a high degree of reactivity and versatility in chemical synthesis.
- 5-Bromo-2-chloro-4-fluorophenol and 2-Bromo-5-fluoropyridine share some structural similarities but differ in their functional groups and reactivity .
- 2,4-Dichloro-5-fluoropyrimidine is another related compound, but it lacks the bromine atom, which can influence its chemical behavior and applications .
Propiedades
IUPAC Name |
5-bromo-2-chloro-4-fluoropyrimidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4HBrClFN2/c5-2-1-8-4(6)9-3(2)7/h1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMPFIECJFSRORO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC(=N1)Cl)F)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4HBrClFN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.42 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![6-{bicyclo[2.2.1]hept-5-en-2-yl}-5-nitropiperidin-2-one](/img/structure/B6615286.png)





![2-{[hydroxy(methyl)phosphoryl]oxy}acetic acid](/img/structure/B6615335.png)

![2-[(2,4-dichlorophenyl)methyl]oxirane](/img/structure/B6615352.png)





